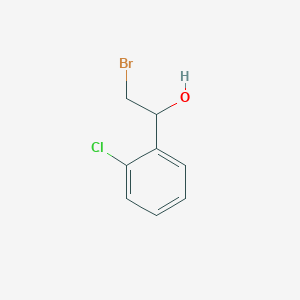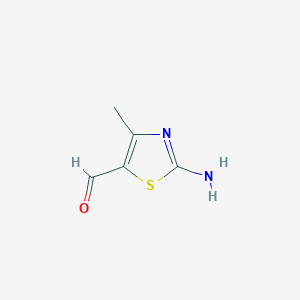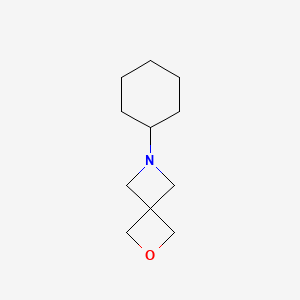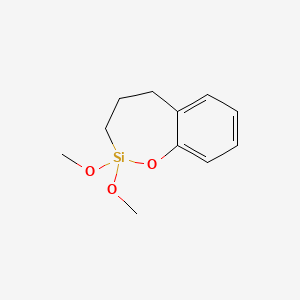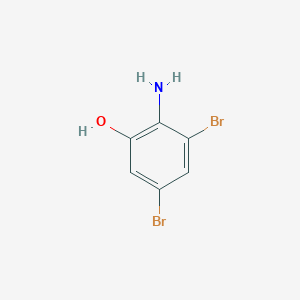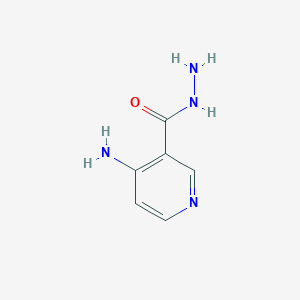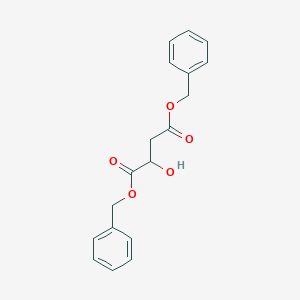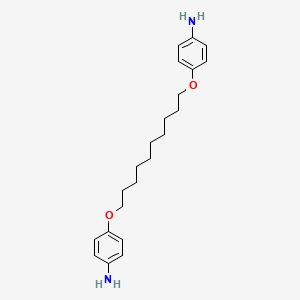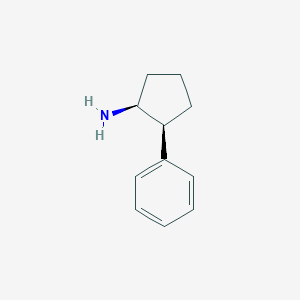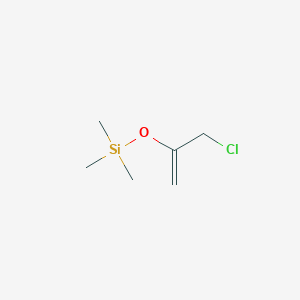
3-Chloro-2-trimethylsiloxypropene
Übersicht
Beschreibung
3-Chloro-2-trimethylsiloxypropene is a chemical compound with the molecular formula C6H13ClOSi and a molecular weight of 164.71 . It is also known by other names such as 3-Chloro-2-trimethylsilyloxy-1-propene and 3-chloroprop-1-en-2-yloxy (trimethyl)silane .
Synthesis Analysis
While specific synthesis methods for 3-Chloro-2-trimethylsiloxypropene were not found in the search results, a related compound, 3-Chloro-3-(trimethylsilyl)prop-2-enoic Acid, was synthesized from 3-(Trimethylsilyl)propynoic Acid . The synthesis involved amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride with corresponding amines, amino alcohols, 2-amino-4-methylpentanoic acid, and hydrazines .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions :
- The use of 3-Chloro-2-trimethylsiloxypropene derivatives in organic synthesis is demonstrated by Ito, Nakanishi, and Otsuji (1987) who described the formation of β-acylcarbanion equivalents through allylic iron complexes derived from related compounds (Ito, Nakanishi, & Otsuji, 1987).
- Tanaka, Hayashi, and Mi (1993) explored the hydrosilylation of allyl chloride with trimethoxysilane catalyzed by ruthenium complexes, showing the selective production of 3-chloropropyltrimethoxysilane (Tanaka, Hayashi, & Mi, 1993).
Materials Science and Engineering :
- Loboda (1999) discussed the application of trimethylsilane-based processes in depositing dielectric thin films for microelectronics, highlighting the versatility of related organosilicon compounds (Loboda, 1999).
- In the field of materials science, Yang, El-Nahhal, and Maciel (1996) synthesized polysiloxane-immobilized systems using derivatives of 3-chloropropyl, illustrating the potential for creating functionalized materials (Yang, El-Nahhal, & Maciel, 1996).
Analytical Chemistry and Environmental Studies :
- Kissa (1992) described a method for determining 3-chloropropanediol and related dioxolanes using gas chromatography, which is crucial for environmental and industrial analyses (Kissa, 1992).
- Mezouari, Liu, Pace, and Hartman (2015) developed an analytical method for determining chloropropanols in paperboard food packaging, utilizing derivatives for GC-MS analysis, showing the importance of these compounds in food safety studies (Mezouari, Liu, Pace, & Hartman, 2015).
Pharmaceutical Applications :
- Schaus and Jacobsen (1996) achieved the dynamic kinetic resolution of racemic epichlorohydrin, a related compound, for the synthesis of aryl oxazolidinone antibacterial agents, demonstrating the relevance in medicinal chemistry (Schaus & Jacobsen, 1996).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloroprop-1-en-2-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClOSi/c1-6(5-7)8-9(2,3)4/h1,5H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLRLWSRPAPEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503217 | |
| Record name | [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-trimethylsiloxypropene | |
CAS RN |
76634-95-2 | |
| Record name | [(3-Chloroprop-1-en-2-yl)oxy](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



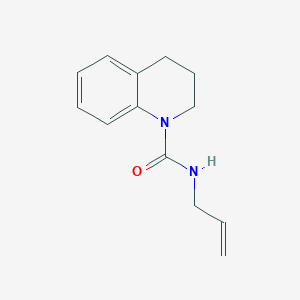
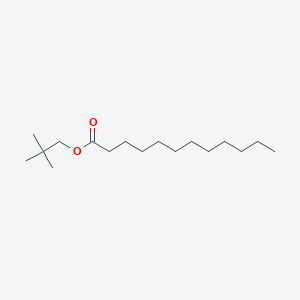
![1H-Pyrrolo[2,3-b]pyridine-1-ethanol](/img/structure/B1626767.png)
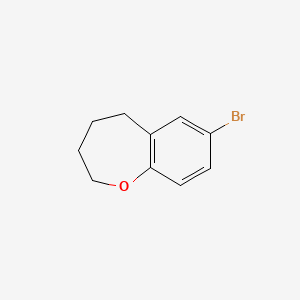
![2-(5-Amino-1H-[1,2,4]triazol-3-YL)-1-phenyl-ethanone](/img/structure/B1626773.png)
